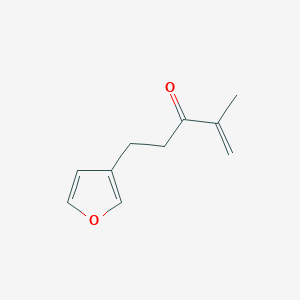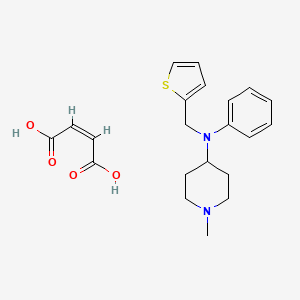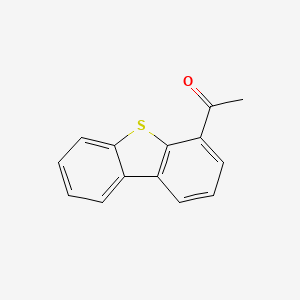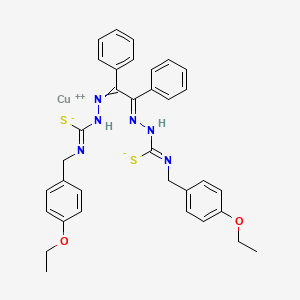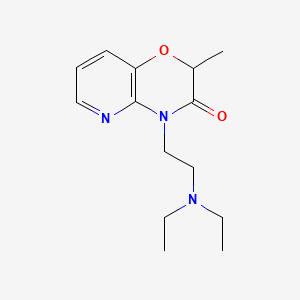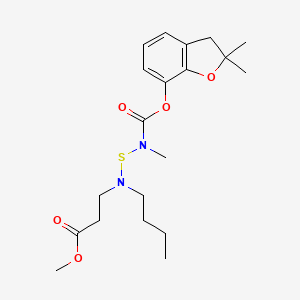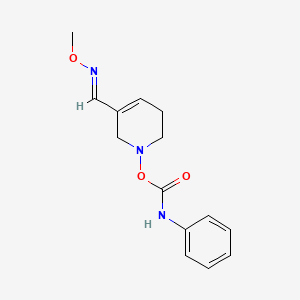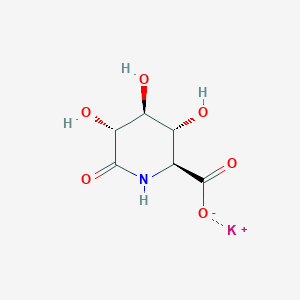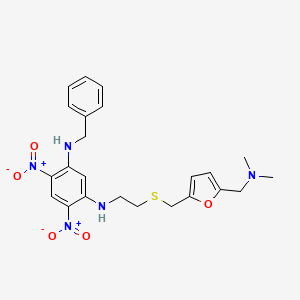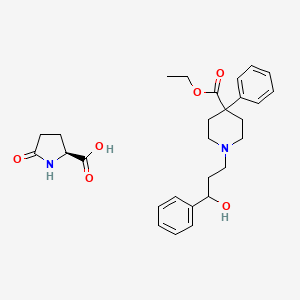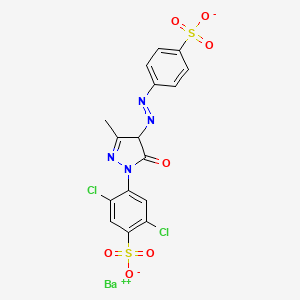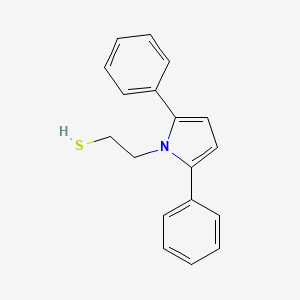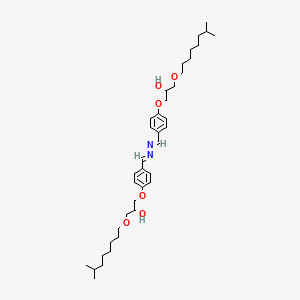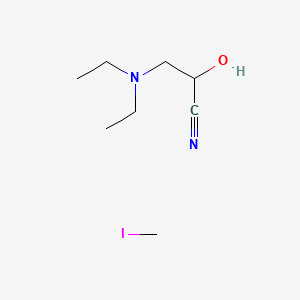
Lactonitrile, 3-(diethylamino)-, methyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaminolactonitrile iodomethylate is a chemical compound known for its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminolactonitrile iodomethylate typically involves the reaction of diethylaminolactonitrile with iodomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the nucleophilic substitution of the nitrile group by the iodomethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of diethylaminolactonitrile iodomethylate may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethylaminolactonitrile iodomethylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of diethylaminolactonitrile iodomethylate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of diethylaminolactonitrile iodomethylate depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile oxides, while substitution reactions can produce a variety of substituted nitriles.
Scientific Research Applications
Diethylaminolactonitrile iodomethylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethylaminolactonitrile iodomethylate involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated by the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylthiobenzamide iodomethylate: Similar in structure and reactivity, used in nucleophilic substitution reactions.
Arylidene-indolinone derivatives: Known for their biological activities and potential as drug candidates.
Uniqueness
Diethylaminolactonitrile iodomethylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industry.
Properties
CAS No. |
93115-66-3 |
|---|---|
Molecular Formula |
C8H17IN2O |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
3-(diethylamino)-2-hydroxypropanenitrile;iodomethane |
InChI |
InChI=1S/C7H14N2O.CH3I/c1-3-9(4-2)6-7(10)5-8;1-2/h7,10H,3-4,6H2,1-2H3;1H3 |
InChI Key |
ZJWLCYBMIPBZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C#N)O.CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


